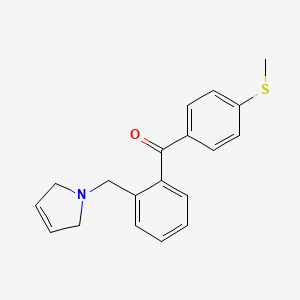

2-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone (also known as 2-Pyrrolidinomethyl-4'-thiomethylbenzophenone, PMTB) is an organic compound with a variety of applications in scientific research, lab experiments, and drug development. PMTB is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, as a reagent for the preparation of a variety of compounds, and as a catalyst for a variety of reactions. PMTB is also used as a building block for the synthesis of drugs, and as a stabilizer for pharmaceuticals.

Applications De Recherche Scientifique

1. Enantioselective Electrodes

- Study Focus: The study by Schwientek, Pleus, and Hamann (1999) explored the use of poly(pyrroles) synthesized from chiral pyrrole monomers, including derivatives similar to 2-(3-pyrrolinomethyl)-4'-thiomethylbenzophenone, as asymmetric inductors for electrochemical reduction of prochiral organic molecules like 4-methylbenzophenone. This suggests potential applications in enantioselective processes using such compounds.

- Reference: (Schwientek, Pleus, & Hamann, 1999).

2. Photoinduced Electron Transfer

- Study Focus: Argüello, Pérez-Ruíz, and Miranda (2007) investigated the [4+2] cycloaddition products between thiobenzophenone and aryl-substituted alkenes via photoinduced electron transfer, highlighting the role of pyrrole-based compounds in facilitating such electron transfer processes.

- Reference: (Argüello, Pérez-Ruíz, & Miranda, 2007).

3. Thiol-Ene Addition in Polymer Functionalization

- Study Focus: David and Kornfield (2008) demonstrated the use of thiol−ene addition for grafting various side groups, including pyrrole derivatives, onto polymers. This implies that 2-(3-pyrrolinomethyl)-4'-thiomethylbenzophenone could potentially be used in similar polymer functionalization processes.

- Reference: (David & Kornfield, 2008).

4. Discrimination of Thiophenols in Sensing Applications

- Study Focus: Wang et al. (2012) developed a reaction-based fluorescent probe for distinguishing thiophenols over aliphatic thiols, which could be related to the detection and sensing applications involving benzophenone derivatives like 2-(3-pyrrolinomethyl)-4'-thiomethylbenzophenone.

- Reference: (Wang et al., 2012).

Propriétés

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS/c1-22-17-10-8-15(9-11-17)19(21)18-7-3-2-6-16(18)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRRTPOTCQKCJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643925 |

Source

|

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone | |

CAS RN |

898763-04-7 |

Source

|

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1327304.png)

![Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1327305.png)

![Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1327306.png)

![Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1327307.png)

![Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327312.png)

![Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327313.png)

![Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327314.png)

![Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327315.png)

![Ethyl 8-[2-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327316.png)